4-amino-N,N-dimethylbutanamide hydrochloride

Description

Chemical Identity and Nomenclature

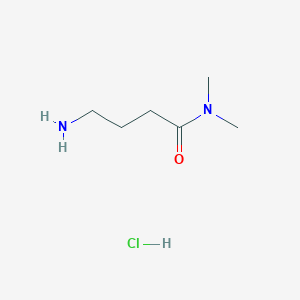

4-Amino-N,N-dimethylbutanamide hydrochloride is systematically identified through multiple standardized chemical naming conventions and registry systems. The compound carries the Chemical Abstracts Service registry number 156337-81-4, which serves as its unique identifier in global chemical databases. The molecular formula C₆H₁₅ClN₂O accurately represents the elemental composition, indicating the presence of six carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight of this compound is precisely determined to be 166.65 grams per mole, a value consistently reported across multiple chemical databases.

The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the structural arrangement and functional groups present. Alternative nomenclature includes the designation as butanamide, 4-amino-N,N-dimethyl-, hydrochloride, which follows the parent compound naming convention. The compound is also referenced by its MDL number MFCD13196030, providing an additional unique identifier within chemical information systems. The European Community number 840-667-2 serves as its identifier within European chemical regulation frameworks.

The Simplified Molecular-Input Line-Entry System representation of this compound is expressed as O=C(N(C)C)CCCN.[H]Cl, providing a linear notation that describes the molecular structure. The International Chemical Identifier string InChI=1S/C6H14N2O.ClH/c1-8(2)6(9)4-3-5-7;/h3-5,7H2,1-2H3;1H offers a standardized method for representing the compound's structure. The corresponding International Chemical Identifier Key FMNYKYLEMQYNPP-UHFFFAOYSA-N provides a fixed-length identifier derived from the full International Chemical Identifier.

Properties

IUPAC Name |

4-amino-N,N-dimethylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-8(2)6(9)4-3-5-7;/h3-5,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNYKYLEMQYNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156337-81-4 | |

| Record name | 4-amino-N,N-dimethylbutanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Based on Reductive Amination and Salt Formation

A patent describing the preparation of 4-amino-N,N-dimethylbenzylamine provides a useful framework. The process involves:

Step 1: Formation of N,N-dimethyl-substituted intermediate

A solution of p-nitrobenzyl bromide in an organic solvent is added gradually to a mixture containing dimethylamine and triethylamine. The molar ratio of dimethylamine is kept below 7% to control side reactions. This yields 4-nitro-N,N-dimethylbenzylamine.Step 2: Reduction of Nitro Group

The nitro compound is reduced using hydrazine hydrate in the presence of trivalent iron salts at 40–65°C over 2–5 hours, followed by incubation at 65–80°C for 3–8 hours. This converts the nitro group to the amino group, producing 4-amino-N,N-dimethylbenzylamine.Step 3: Purification and Salt Formation

The product is purified to remove impurities such as bis(4-nitrobenzyl)-dimethylammonium bromide, achieving high purity and yield suitable for industrial production.

This approach emphasizes controlling feed rates and reaction temperatures to minimize side products and maximize yield.

Alternative Method: Nitrosation-Reduction and Phosphate Salt Formation

A detailed preparation of p-amino-N,N-dimethylaniline phosphate, a related compound, involves:

Step 1: Nitrosation

Dimethylaniline is mixed with concentrated hydrochloric acid and cooled to 0–5°C. Sodium nitrite aqueous solution is added slowly, maintaining 0–10°C for 1–1.5 hours. This forms a diazonium intermediate.Step 2: Reduction

Zinc powder, concentrated hydrochloric acid, and water are added to the reaction mixture at 20–30°C, reducing the diazonium salt to the amino compound. The solution becomes gray-white, indicating reaction progress.Step 3: Purification

The reaction mixture is basified to pH 14 with aqueous sodium hydroxide, then extracted with benzene. The benzene extract is dried and subjected to vacuum distillation at 126–130°C under 14–16 mmHg to isolate p-amino-N,N-dimethylaniline.Step 4: Salt Formation

The purified amine is dissolved in phosphoric acid at 40–60°C to precipitate the phosphate salt, which is filtered and dried to yield the final product with high purity and sensitivity.

This method highlights the use of nitrosation and reduction steps under controlled acidic conditions, followed by extraction and salt crystallization to obtain a stable, high-quality product.

Comparative Data Table of Key Preparation Parameters

| Parameter | Method 1: Reductive Amination (4-amino-N,N-dimethylbenzylamine) | Method 2: Nitrosation-Reduction (p-amino-N,N-dimethylaniline phosphate) |

|---|---|---|

| Starting Material | p-nitrobenzyl bromide | Dimethylaniline |

| Key Reagents | Dimethylamine, triethylamine, hydrazine hydrate, Fe(III) salts | Concentrated HCl, sodium nitrite, zinc powder |

| Reaction Temperature | 40–80°C | 0–30°C |

| Reaction Time | 2–8 hours (reduction step) | 1–1.5 hours (nitrosation), 3 hours (reduction) |

| Purification | Removal of bis(4-nitrobenzyl)-dimethylammonium bromide impurity | Basification, benzene extraction, vacuum distillation |

| Salt Formation | Hydrochloride salt (implied) | Phosphate salt by crystallization in phosphoric acid |

| Yield and Purity | High purity and yield suitable for industrial scale | High purity, excellent quality, suitable for sensitive environmental monitoring |

| Industrial Suitability | Yes, process optimized for scale-up | Yes, process stable and cost-effective |

Research Findings and Notes

Side Reaction Control: In the reductive amination method, controlling the molar ratio of dimethylamine and the feed rate of p-nitrobenzyl bromide is critical to minimize formation of quaternary ammonium salt impurities.

Reaction Conditions: Maintaining acidic conditions during nitrosation and reduction ensures complete conversion and avoids side reactions, as demonstrated in the phosphate salt preparation.

Purification Techniques: Use of solvent extraction followed by vacuum distillation effectively removes impurities and concentrates the desired amine intermediate.

Salt Formation: Conversion to stable salt forms (hydrochloride or phosphate) improves product handling, stability, and purity, which is essential for pharmaceutical applications.

Environmental and Cost Considerations: The methods described emphasize low-cost reagents and operational simplicity, making them suitable for industrial production with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,N-dimethylbutanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

- 4-Amino-N,N-dimethylbutanamide hydrochloride serves as a critical intermediate in synthesizing more complex organic molecules. Its structure allows for the introduction of functional groups, facilitating the creation of diverse chemical entities.

Synthetic Routes

- The synthesis typically involves the reaction of 4-aminobutyric acid with dimethylamine under controlled conditions, often utilizing solvents like dichloromethane or ethanol along with dehydrating agents such as thionyl chloride.

Biological Research Applications

Enzyme-Substrate Interactions

- The compound is utilized in studying enzyme-substrate interactions, providing insights into biochemical pathways and mechanisms. It can act as a substrate or inhibitor for various enzymes, allowing researchers to explore metabolic pathways and regulatory mechanisms.

Protein-Ligand Binding Studies

- In biological research, this compound is employed to investigate protein-ligand binding affinities. This can aid in understanding drug interactions at the molecular level, which is crucial for drug design and development.

Medical Applications

Therapeutic Potential

- The compound shows promise in developing drugs targeting neurological disorders. Its ability to modulate enzyme activity suggests potential therapeutic roles in treating conditions like depression and anxiety by influencing neurotransmitter systems .

Pharmaceutical Development

- As a pharmacological agent, this compound is being explored for its efficacy in various formulations aimed at enhancing bioavailability and therapeutic outcomes. Case studies have indicated its potential use in formulations that require specific pharmacokinetic properties .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound acts as an intermediate in producing specialty chemicals. Its role in synthesizing other compounds makes it valuable for manufacturing processes that require specific chemical properties .

Chemical Processes

- The compound is used as a reagent in various chemical reactions, contributing to the efficiency of industrial syntheses and enhancing product yields through optimized reaction conditions.

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates diverse chemical transformations |

| Biology | Enzyme-substrate interaction studies | Insights into metabolic pathways |

| Medicine | Drug development for neurological disorders | Potential therapeutic effects on neurotransmitters |

| Industry | Intermediate for specialty chemicals | Enhances manufacturing efficiency |

Case Studies

- Neurological Drug Development : A study explored the efficacy of this compound derivatives in modulating serotonin receptors, indicating potential applications in treating depression .

- Enzyme Inhibition Research : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into its utility as a therapeutic agent.

- Industrial Synthesis Optimization : Case studies highlighted the use of continuous flow reactors incorporating this compound to improve yield and reduce waste during chemical synthesis processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It can interact with enzymes and receptors, leading to various biological responses. The exact mechanism of action depends on the context in which the compound is used, such as in biochemical assays or pharmaceutical formulations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 4-amino-N,N-dimethylbutanamide hydrochloride and related compounds:

Biological Activity

4-Amino-N,N-dimethylbutanamide hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its amine and amide functional groups, which contribute to its reactivity and interactions with biological targets. The compound's structure can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 162.65 g/mol |

| Solubility | Soluble in water; slightly soluble in organic solvents |

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity, influencing metabolic pathways and cellular processes. For example, it may act as an inhibitor or activator of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.

1. Neuropharmacology

Research indicates that this compound exhibits potential anticonvulsant properties. Studies have demonstrated its efficacy in animal models of seizures, particularly in the maximal electroshock seizure (MES) test. The structure-activity relationship (SAR) studies suggest that modifications to the molecular structure can enhance its anticonvulsant activity .

2. Enzyme-Substrate Interactions

This compound is used to study enzyme-substrate interactions. Its ability to bind to specific enzymes allows researchers to investigate the dynamics of these interactions and their implications for drug design.

3. Therapeutic Potential

The compound has potential therapeutic applications in treating various neurological disorders. Its modulation of neurotransmitter systems suggests that it could be developed into a drug targeting conditions like epilepsy or anxiety disorders.

Case Study 1: Anticonvulsant Activity

In a study evaluating the anticonvulsant effects of various amino acid derivatives, this compound was found to exhibit significant activity, comparable to established anticonvulsants. The study utilized animal models to assess seizure thresholds and behavioral responses, confirming its potential as a therapeutic agent .

Case Study 2: Enzyme Modulation

Another study focused on the compound's role in modulating enzyme activity related to neurotransmitter metabolism. The results indicated that this compound could enhance the activity of certain enzymes involved in serotonin synthesis, suggesting a mechanism for its anxiolytic effects .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What in vitro models best predict the compound’s interaction with plasma proteins and tissue distribution?

- Methodological Answer :

- Plasma Protein Binding (PPB) : Use ultrafiltration or equilibrium dialysis to measure free fraction.

- Tissue Homogenate Binding : Quantify partitioning into liver, kidney, or brain homogenates.

- PBPK Modeling : Integrate in vitro data to simulate pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.